Product packaging for Isoquinoline-6-carbonitrile(Cat. No.:CAS No. 106778-42-1)

Isoquinoline-6-carbonitrile

Cat. No.: B034642
CAS No.: 106778-42-1
M. Wt: 154.17 g/mol
InChI Key: DCSWGUBEMVRKQO-UHFFFAOYSA-N
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Description

Isoquinoline-6-carbonitrile is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and materials science research. This compound features a fused isoquinoline heterocycle functionalized with a nitrile group at the 6-position, which serves as a critical synthetic handle for further derivatization. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, tetrazoles, and amines, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2 B034642 Isoquinoline-6-carbonitrile CAS No. 106778-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSWGUBEMVRKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630856
Record name Isoquinoline-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106778-42-1
Record name Isoquinoline-6-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-6-carbonitrile
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Synthetic Methodologies and Strategies for Isoquinoline 6 Carbonitrile and Its Derivatives

Advanced Synthetic Routes to Isoquinoline-6-carbonitrile

The synthesis of the isoquinoline (B145761) core and the introduction of the carbonitrile group can be achieved through several modern synthetic methods. These routes offer improvements in efficiency, selectivity, and substrate scope compared to more traditional approaches.

Copper-Catalyzed Annulation Reactions for Isoquinoline Ring Formation

Copper-catalyzed reactions have become a cornerstone in the synthesis of nitrogen-containing heterocycles, including isoquinolines, due to the low cost and low toxicity of copper salts compared to other transition metals. researchgate.net These annulation reactions provide powerful methods for constructing the isoquinoline ring system. researchgate.net

One prominent strategy involves the copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-keto nitriles. acs.org This tandem annulation process is valued for its use of inexpensive catalysts, avoidance of additional ligands, and tolerance of a wide range of functional groups. acs.org Another approach is the copper(I) iodide-catalyzed reaction between 2-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidines and malononitrile, which yields 6-amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles. clockss.org This method demonstrates the formation of a complex isoquinoline derivative in a one-pot procedure. clockss.orgresearchgate.net

Furthermore, copper(II) acetate (B1210297) has been used to catalyze a cascade cyclization between o-alkynylbenzonitrile and o-iodoanilines, producing benzimidazo[2,1-a]isoquinolines in good to excellent yields through the sequential formation of three C–N bonds. nih.gov Research has also demonstrated the synthesis of 3,4-disubstituted isoquinolones through a CuI-catalyzed annulation of ortho-halobenzamides with alkynes. mdpi.com

Summary of Copper-Catalyzed Annulation Reactions for Isoquinoline Synthesis
ReactantsCatalyst SystemProduct TypeKey FeaturesReference
2-haloaryloxime acetates + active methylene compoundsCopper catalystSubstituted isoquinolinesInexpensive catalyst, no additional ligands, good functional group tolerance. acs.org
2-(2-bromophenyl)-tetrahydropyrimidines + malononitrileCuI / K₂CO₃Fused amino-isoquinoline-carbonitrilesOne-pot synthesis of complex derivatives. clockss.orgresearchgate.net
o-alkynylbenzonitrile + o-iodoanilinesCu(OAc)₂Benzimidazo[2,1-a]isoquinolinesCascade reaction forming three C-N bonds. nih.gov
ortho-halobenzamides + alkynesCuI3,4-disubstituted isoquinolonesDirect construction of the isoquinolone core. mdpi.com

Multi-component Reactions (MCRs) in Isoquinoline Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tandfonline.com This approach offers significant advantages, including operational simplicity, time savings, and high atom economy, making it a powerful tool for constructing complex heterocyclic scaffolds like isoquinolines. tandfonline.combeilstein-journals.orgrsc.org

Various MCRs have been adapted for the synthesis of isoquinoline derivatives. For instance, a three-component reaction between isatin, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), and a terminal alkyne in the presence of benzoic acid can produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org This reaction proceeds through the formation of a spirooxindole intermediate followed by cleavage and rearrangement. acs.org

Another example is a four-component reaction involving isoquinoline, acetylenic moieties, alkyl bromides, and isothiocyanates, catalyzed by ZnO nanorods, which demonstrates the versatility of MCRs in creating diverse molecular architectures. tandfonline.com The Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions are other prominent MCRs that have been utilized to generate adducts, which can be further modified to form isoquinolinone-type scaffolds. beilstein-journals.orgresearchgate.net

Examples of Multi-component Reactions in Isoquinoline Synthesis
ReactantsCatalyst/ConditionsProduct TypeKey FeaturesReference
Isatin + Tetrahydroisoquinoline + Terminal AlkyneBenzoic AcidDihydropyrrolo[2,1-a]isoquinoline derivativesSequential spirooxindole formation and rearrangement. acs.org
Aminopyridines + Furfuraldehydes + IsocyanidesYb(OTf)₃ / MicrowaveImidazopyridine adducts (precursors for isoquinolinones)Initial Groebke–Blackburn–Bienaymé (GBB) reaction followed by cyclization. beilstein-journals.org
Isoquinoline + Acetylenic Esters + IsocyanatesCatalyst-freePyrimido[2,1-a]isoquinoline dicarboxylatesEfficient construction of fused isoquinoline systems. researchgate.net
Isoquinoline + Acetylenic moieties + Alkyl bromide + IsothiocyanatesZnO-nanorodsThiophene derivatives with isoquinoline moietySolvent-free, four-component reaction with high yields. tandfonline.com

One-Pot Synthesis Approaches

One-pot syntheses, which involve multiple consecutive reactions in a single reactor, are highly desirable as they minimize the need for purification of intermediates, reduce solvent waste, and save time. mdpi.com Several such methodologies have been developed for the efficient construction of this compound and its derivatives.

A notable example is the one-pot synthesis of 6-amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles from 2-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidines and malononitrile. clockss.orgresearchgate.net This procedure utilizes a copper(I) iodide catalyst and potassium carbonate as a base to achieve the target molecule efficiently. clockss.org Similarly, ethyl isoquinoline-3-carboxylate can be prepared in a one-pot domino reaction from phthalaldehydes and diethyl aminomalonate or ethyl glycinate. sci-hub.st

Ruthenium-catalyzed one-pot transformations also represent a sustainable approach for synthesizing heterocyclic backbones like isoquinolines. mdpi.com For instance, a Ru(II)-catalyzed reaction of benzamides with alkynes can lead to the formation of isoquinoline derivatives. mdpi.com Another efficient one-pot, three-component synthesis under catalyst-free conditions yields 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives from ethyl 5-aminobenzofuran-2-carboxylate, aromatic aldehydes, and 3-oxo-3-phenylpropanenitrile. tandfonline.com

Transition Metal-Catalyzed Coupling Reactions for Carbonitrile Introduction

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgeie.gracs.orgnih.gov In the context of this compound synthesis, these reactions are crucial for either introducing the carbonitrile group onto the heterocyclic ring or for further functionalizing the molecule after the nitrile is in place. Direct introduction of the nitrile group can be accomplished via palladium-catalyzed cyanation of a halo-isoquinoline. The following subsections focus on C-C bond-forming reactions that are key to building the carbon skeleton of complex derivatives.

The Suzuki-Miyaura cross-coupling reaction, which pairs organoboron compounds with organic halides or triflates, is a powerful method for creating C-C bonds, catalyzed primarily by palladium complexes. mdpi.com This reaction is widely used in the synthesis of biaryls and other complex organic molecules. researchgate.net

In the synthesis of isoquinoline derivatives, the Suzuki-Miyaura reaction can be used to functionalize the isoquinoline core. For example, 6- and 8-Aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates have been successfully prepared via the Suzuki coupling of the corresponding triflates or boronate esters. researchgate.net The reaction has also been applied to more complex systems, such as the coupling of 3-[(5-bromothiophen-2-yl)carbonyl]pyrrolo[2,1-a]isoquinoline-2-carbonitrile with arylboronic acids, demonstrating that the nitrile-bearing isoquinoline scaffold is stable to the reaction conditions. arpgweb.com The versatility of this reaction allows for the coupling of various aryl and hetaryl halides with isoquinoline-based boronic acids or trifluoroborates to generate a diverse library of substituted isoquinolines. nih.gov

Applications of Suzuki-Miyaura Reactions in Isoquinoline Synthesis
Isoquinoline SubstrateCoupling PartnerCatalyst SystemProductReference
6-Triflyloxy-tetrahydroisoquinoline-3-carboxylateArylboronate esterPalladium catalyst6-Aryl-tetrahydroisoquinoline-3-carboxylate researchgate.net
Bromo-pyrrolo-isoquinoline-carbonitrileArylboronic acidPd-precatalyst / DMF/H₂O/KOH/TBABAryl-pyrrolo-isoquinoline-carbonitrile arpgweb.com
Hetaryl chlorides (e.g., 2-chloroquinoline)Potassium Boc-aminomethyltrifluoroboratePd(OAc)₂ / SPhos or XPhosAminomethylated quinoline (B57606) nih.gov
HaloisoquinolinesAlkyl/Aryl Grignard Reagents (via boronate)[NiCl₂(dppp)] (related coupling)Alkylated/Arylated isoquinolines researchgate.net

The Sonogashira coupling is another cornerstone of transition-metal catalysis, used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is conducted under mild conditions. wikipedia.orgorganic-chemistry.org

This reaction is instrumental in introducing alkynyl functionalities into organic molecules, which can serve as handles for further transformations. In the synthesis of isoquinoline derivatives, a bromo-isoquinoline-carbonitrile can serve as a substrate for Sonogashira coupling, allowing for the attachment of various alkynes. lookchem.com For example, a one-pot procedure involving Sonogashira coupling of 3-bromo-1,4-dimethoxy-2-naphthaldehyde with terminal alkynes, followed by a copper-catalyzed iminoannulation, provides a convenient route to 3-substituted benzo[g]isoquinolines. researchgate.net The development of copper-free Sonogashira conditions has further broadened the reaction's applicability, allowing for the coupling of challenging aryl bromides at room temperature with high functional group tolerance. nih.gov This method is crucial for synthesizing complex natural products and pharmacologically relevant molecules containing the isoquinoline framework. wikipedia.org

Applications of Sonogashira Coupling in Isoquinoline Synthesis
Halide SubstrateAlkyne PartnerCatalyst SystemKey OutcomeReference
Aryl or vinyl halideTerminal alkynePd catalyst, Cu(I) cocatalyst, amine baseForms C(sp)-C(sp²) bonds; fundamental method. wikipedia.org
3-bromo-1,4-dimethoxy-2-naphthaldehydeTerminal alkynesPd(OAc)₂/P(t-Bu)₃/CuIOne-pot synthesis of benzo[g]isoquinolines via coupling/iminoannulation. researchgate.net
o-Iodobenzaldehyde imineTerminal alkynePd catalyst, then Cu catalystSynthesis of isoquinolines in excellent yields. organic-chemistry.org
Challenging aryl bromidesAryl- and alkyl-substituted alkynes[DTBNpP] Pd(crotyl)Cl (air-stable precatalyst)Room-temperature, copper-free coupling with high functional group tolerance. nih.gov

Oxidative Cyclization Strategies

Oxidative cyclization represents a powerful tool for the synthesis of isoquinoline frameworks. These reactions often involve the formation of a C-N or C-C bond through an oxidative process, typically mediated by a transition metal catalyst. researchgate.netresearchgate.net For instance, rhodium-catalyzed oxidative coupling reactions between aryl aldimines and internal alkynes have been shown to produce 3,4-disubstituted isoquinolines with high regioselectivity. researchgate.net Mechanistic studies suggest that this transformation proceeds through the reductive elimination of a rhodium(III) species to form the crucial C-N bond. researchgate.net

Another approach involves the use of hypervalent iodine reagents to facilitate intramolecular C-N bond formation. researchgate.net For example, the oxidative cyclization of 1-(3-arylisoquinolin-1-yl)-2-(arylmethylene)hydrazines using iodobenzene (B50100) diacetate (IDB) in dichloromethane (B109758) at ambient temperature yields 5-aryl-3-(aryl)- Current time information in Bangalore, IN.triazolo[3,4-a]isoquinolines. researchgate.net While not directly yielding this compound, these methods highlight the utility of oxidative cyclization in constructing complex fused isoquinoline systems.

Starting Materials Reagents/Catalyst Product Type Key Features
Aryl aldimines, Internal alkynesRhodium catalyst3,4-Disubstituted isoquinolinesHigh regioselectivity, C-N bond formation via reductive elimination. researchgate.net
1-(3-Arylisoquinolin-1-yl)-2-(arylmethylene)hydrazinesIodobenzene diacetate (IDB)5-Aryl-3-(aryl)- Current time information in Bangalore, IN.triazolo[3,4-a]isoquinolinesMetal-free, intramolecular C-N bond formation. researchgate.net

Cycloaddition Reactions involving Benzyne (B1209423) and Arylideneaminopyrroles

Aza-Diels-Alder reactions involving benzyne, generated in situ, and suitable dienes offer an efficient route to fused isoquinoline systems. A notable example is the reaction of benzyne with (E)-2-arylideneaminopyrroles. acs.orgnih.gov This benzyne-promoted aza-Diels-Alder cycloaddition leads to the formation of pyrrolo[2,3-c]isoquinolines. acs.orgnih.gov

The process typically involves reacting an appropriate arylideneaminopyrrole with a benzyne precursor, such as 2-(trimethylsilyl)phenyl triflate, in the presence of a fluoride (B91410) source like cesium fluoride (CsF) and an oxidant like manganese dioxide (MnO2). acs.orgnih.gov The reaction proceeds through an initial cycloaddition followed by in situ oxidation to afford the aromatic pyrrolo[2,3-c]isoquinoline core. acs.orgnih.gov This methodology has been shown to be effective for producing these fused systems in good yields. acs.orgnih.gov

Reactants Reagents Product Yield
(E)-2-ArylideneaminopyrrolesBenzyne precursor, CsF, MnO2Pyrrolo[2,3-c]isoquinolinesUp to 84% nih.gov

Synthesis of this compound Derivatives

Once the this compound core is established, its cyano group serves as a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives.

Formation of Isoquinoline-6-carboxamides and Esters via Acyl Chlorides

The cyano group of this compound can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate. This carboxylic acid can then be converted to isoquinoline-6-carbonyl chloride by treatment with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive species that readily undergoes nucleophilic substitution.

Reaction of isoquinoline-6-carbonyl chloride with various amines leads to the formation of a diverse range of isoquinoline-6-carboxamides. ingentaconnect.com Similarly, reaction with alcohols yields the corresponding isoquinoline-6-carboxylates (esters). This two-step sequence provides a reliable method for introducing amide and ester functionalities at the 6-position of the isoquinoline ring.

Starting Material Reagents Intermediate Final Product
Isoquinoline-6-carboxylic acidThionyl chloride (SOCl₂) or Oxalyl chlorideIsoquinoline-6-carbonyl chloride -
Isoquinoline-6-carbonyl chlorideAmines-Isoquinoline-6-carboxamides
Isoquinoline-6-carbonyl chlorideAlcohols-Isoquinoline-6-carboxylates

Preparation of Reduced Forms: Isoquinoline-6-carboxaldehyde and Isoquinoline-6-methanol

The nitrile or carboxylic acid functionality at the 6-position can be reduced to afford isoquinoline-6-carboxaldehyde and isoquinoline-6-methanol. The reduction of isoquinoline-6-carboxylic acid can yield either the aldehyde or the alcohol depending on the reducing agent and reaction conditions.

A specific method for preparing isoquinoline-6-carboxaldehyde involves the reduction of an appropriate precursor followed by oxidation. For instance, a synthetic route starting from 6-bromoisoquinoline (B29742) has been developed. google.com This involves conversion to an intermediate that is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures to form isoquinoline-6-methanol. google.com Subsequent oxidation of the alcohol with an oxidizing agent such as manganese dioxide (MnO₂) furnishes isoquinoline-6-carboxaldehyde in good yield. google.com Direct reduction of isoquinoline-6-carbonyl chloride with a reducing agent like lithium aluminum hydride can also produce isoquinoline-6-methanol.

Starting Material Reagents Product Key Conditions
Isoquinoline-6-carboxylic acid derivativeLiAlH₄Isoquinoline-6-methanolLow temperature (-5 to 0 °C) google.com
Isoquinoline-6-methanolMnO₂Isoquinoline-6-carboxaldehyde50-55 °C google.com
Isoquinoline-6-carbonyl chlorideLiAlH₄Isoquinoline-6-methanol-

Strategies for Introduction of Diverse Functional Groups via Substitution Reactions

The isoquinoline ring itself is susceptible to substitution reactions, allowing for the introduction of various functional groups. Nucleophilic substitution reactions on the isoquinoline ring typically occur at the 1-position. arsdcollege.ac.in For example, treatment with sodamide can introduce an amino group at this position (Chichibabin reaction). arsdcollege.ac.in

Electrophilic substitution reactions, on the other hand, generally occur on the benzene (B151609) ring portion of the isoquinoline nucleus, preferably at the 5- and 8-positions. arsdcollege.ac.in The presence of the cyano group at the 6-position, being an electron-withdrawing group, will influence the regioselectivity of these substitutions. The electron-deficient nature of the aromatic system in this compound facilitates nucleophilic substitution and metal-catalyzed coupling reactions. This allows for the replacement of the cyano group with other functionalities like amines or halides.

Enantioselective Synthesis Approaches

The development of enantioselective methods for the synthesis of isoquinoline derivatives is of paramount importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. clockss.orgacs.org Many strategies focus on the asymmetric synthesis of 1-substituted tetrahydroisoquinolines, which are common structural motifs in alkaloids. clockss.orgacs.org

Key approaches to enantioselective synthesis include:

The Pictet-Spengler reaction: This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. clockss.orgmdpi.com Asymmetric induction can be achieved by using a chiral auxiliary on either the amine or the aldehyde component. clockss.org

The Bischler-Napieralski reaction: This method involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced. chemicalbook.comclockss.org Enantioselectivity is typically introduced during the reduction step, either by using a chiral reducing agent or by employing a chiral auxiliary on the dihydroisoquinoline intermediate. clockss.org

Addition of carbanions to dihydroisoquinolines or isoquinolinium salts: Chiral auxiliaries attached to the nitrogen atom, such as chiral oxazolines, can direct the stereoselective addition of nucleophiles to the C-1 position. clockss.org

While these methods are generally applied to the synthesis of tetrahydroisoquinoline alkaloids, the principles can be adapted for the enantioselective synthesis of derivatives of this compound, particularly those with stereocenters in a reduced portion of the ring system. clockss.orgacs.org

Asymmetric Induction Strategies

Asymmetric induction is the cornerstone of synthesizing enantiomerically pure isoquinoline derivatives. This involves influencing the stereochemical outcome of a reaction to favor one stereoisomer over another. For the isoquinoline framework, these strategies are often employed during the key ring-forming or substitution reactions. acs.orgnih.govresearchgate.net

Established methods for isoquinoline synthesis, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, have been adapted for asymmetric synthesis. acs.orgnih.govresearchgate.net In these modified approaches, stereocontrol is achieved by using chiral substrates, reagents, or catalysts to guide the formation of the new stereocenter, typically at the C-1 position.

Key Asymmetric Strategies:

Substrate-Controlled Diastereoselection: This strategy involves using a starting material that already contains a chiral center. This existing chirality directs the stereochemical outcome of the subsequent cyclization or substitution step. For instance, in a Pictet-Spengler reaction, a β-arylethylamine derived from a chiral amino acid can be condensed with an aldehyde to yield a tetrahydroisoquinoline with high diastereoselectivity. clockss.org

Reagent-Controlled Asymmetric Synthesis: This approach utilizes chiral reagents to effect a stereoselective transformation on a prochiral substrate. An example is the use of chiral reducing agents to reduce a 3,4-dihydroisoquinolinium salt, creating a stereocenter at the C-1 position. clockss.org

Catalytic Asymmetric Synthesis: This is one of the most efficient methods, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This includes catalytic asymmetric hydrogenation, transfer hydrogenation, and various metal-catalyzed coupling reactions. rsc.orgresearchgate.net

A notable strategy involves the asymmetric hydrogenation of a C=N double bond in 3,4-dihydroisoquinolines or the C=C double bond in N-acyl enamines derived from dihydroisoquinolines. researchgate.net Another approach is the functionalization of the C-1 position, where the umpolung (reversal of polarity) of the C-1 atom allows for nucleophilic attack by chiral synthons. clockss.org

Use of Chiral Auxiliaries and Catalysts

The use of chiral auxiliaries and catalysts is a primary method for achieving high enantioselectivity in the synthesis of chiral isoquinoline derivatives. clockss.org

Chiral Auxiliaries A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. In isoquinoline synthesis, auxiliaries can be attached to the nitrogen atom or incorporated into other parts of the precursor molecules. clockss.orgnih.gov

For example, in the Bischler-Napieralski reaction, a chiral auxiliary can be part of the β-arylethylamine or the acyl group. clockss.org Similarly, the Reissert reaction, which introduces a cyano group at the C-1 position of isoquinoline, can be rendered asymmetric by using a chiral acylating agent. researchgate.net The chiral group, such as one derived from (S)-4-benzyl-2-oxooxazolidine, sterically hinders one face of the intermediate N-acylisoquinolinium salt, directing the cyanide attack to the opposite face. researchgate.net Natural amino acids, like alanine (B10760859) derivatives, have also been effectively used as chiral auxiliaries in the synthesis of chiral 1-substituted isoquinoline derivatives. nih.gov

Chiral Catalysts Chiral catalysts offer a more atom-economical approach to asymmetric synthesis. Transition metal complexes with chiral ligands are widely used for various transformations.

A prominent example is the asymmetric hydrogenation of isoquinolines. researchgate.net To facilitate this, the isoquinoline is typically activated by an agent like benzyl (B1604629) chloroformate. The resulting N-activated isoquinolinium salt is then hydrogenated using a chiral catalyst, such as a ruthenium complex bearing a chiral phosphine (B1218219) ligand like SEGPHOS. This method has been shown to produce tetrahydroisoquinolines with good to high enantioselectivities. researchgate.net The choice of solvent, base, and activating reagent can significantly influence the stereochemical outcome. researchgate.net

The table below summarizes some catalytic systems used in the asymmetric synthesis of isoquinoline derivatives.

Reaction TypeCatalyst/Ligand SystemActivating AgentSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Asymmetric Hydrogenation[Ru(cod)(2-methylallyl)2]/SEGPHOSBenzyl Chloroformate1-Alkylisoquinolines76-83% researchgate.net
Asymmetric Larock CyclizationPd(OAc)2/Walphos SL-W002-1N/Ao-alkynyl-N-aryliminesUp to 97.5% acs.org
Asymmetric C-H ArylationPd(OAc)2/Chiral Monophosphorus LigandN/AIsoquinoline N-oxidesUp to 96% nih.gov

Biocatalytic Techniques in Asymmetric Synthesis

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful and environmentally friendly tool in asymmetric synthesis. nih.gov These techniques are highly valued for their exceptional selectivity (chemo-, regio-, and stereo-selectivity) and ability to operate under mild conditions. researchgate.net For the synthesis of chiral isoquinoline derivatives, biocatalysis is typically applied in one of three main strategies. nih.gov

Preparation of Chiral Building Blocks: Enzymes are used to synthesize enantiomerically pure starting materials that are then converted into the final target molecule through chemical steps. Lipases and esterases are commonly used for the kinetic resolution of racemic alcohols or esters that can serve as precursors to the isoquinoline core. nih.gov

Resolution of Racemic Alkaloids: A racemic mixture of a chiral isoquinoline derivative, synthesized chemically, can be resolved using an enzyme that selectively acts on one enantiomer. This can be a kinetic resolution (where one enantiomer is transformed into a different product) or a deracemization process.

Asymmetric C-C or C-N Bond Formation: This is the most direct approach, where an enzyme catalyzes the key bond-forming step that creates the stereocenter. For example, transaminases can be used for the asymmetric synthesis of chiral amines, which are key precursors in Pictet-Spengler reactions.

The table below outlines these biocatalytic strategies.

Biocatalytic StrategyEnzyme ClassTransformationApplication in Isoquinoline SynthesisReference
Chiral Building Block SynthesisLipases, EsterasesEnantioselective hydrolysis or esterificationPreparation of chiral alcohols/esters as precursors nih.gov
Kinetic ResolutionLipases, EsterasesSelective acylation/deacylation of one enantiomerSeparation of racemic mixtures of chiral isoquinoline derivatives nih.gov
Asymmetric SynthesisTransaminases, Imine ReductasesAsymmetric amination of ketones, reduction of iminesSynthesis of chiral amine precursors for Pictet-Spengler cyclization nih.govresearchgate.net

While direct biocatalytic synthesis of complex alkaloids is advancing, a chemo-enzymatic approach, combining the best of chemical and enzymatic steps, is often the most practical route for complex molecules. nih.gov For instance, this compound can be chemically converted to a prochiral intermediate, which is then subjected to an enzymatic asymmetric reduction to install the desired chirality.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to a large-scale industrial process presents a unique set of challenges. Process optimization is crucial for ensuring that the synthesis is safe, cost-effective, robust, and environmentally sustainable. otavachemicals.comscitechnol.com

Recent reviews on isoquinoline alkaloid synthesis highlight that some total syntheses have been optimized for scale, with some processes capable of producing target compounds at the 50-gram to >200-gram scale, often by designing routes that minimize chromatographic purifications. rsc.org

The following table details critical factors in the optimization and scale-up of chemical processes for compounds like this compound derivatives.

ParameterLaboratory Scale FocusScale-Up ConsiderationsExample from Isoquinoline SynthesisReference
Catalyst Loading High loading to ensure conversionMinimize loading of expensive metals (e.g., Pd) to reduce costPd(OAc)2 loading reduced to <0.5 mol% acs.org
Reaction Time & Temperature Often run for convenience (e.g., overnight)Optimized to maximize throughput and minimize energy consumption and side reactionsHeated to 110-115 °C for 4 hours for quantitative conversion acs.org
Solvents & Reagents Performance and availabilityCost, safety (flammability, toxicity), environmental impact, and ease of removalToluene used as solvent; selection of appropriate base is critical acs.org
Work-up & Purification Chromatography is commonAvoid chromatography; favor crystallization, extraction, or distillationTelescoping steps and final product precipitation acs.org
Process Safety Small-scale hazardsThermal runaway potential, handling of pyrophoric or toxic reagents, pressure managementNot detailed, but a key industrial consideration otavachemicals.com
Bioprocesses Proof of conceptSterility, aeration, mixing, downstream processing, and process economicsIntegration of data-driven approaches and automation for control scitechnol.com

Biological Activities and Pharmacological Potentials of Isoquinoline 6 Carbonitrile Derivatives

Anticancer and Antiproliferative Activities

Isoquinoline (B145761) derivatives have demonstrated significant potential as antitumor agents, a property attributed to their diverse mechanisms of action that can lead to the inhibition of cancer cell growth and proliferation nih.govnih.gov. The introduction of a carbonitrile (cyano) group at the 6-position of the isoquinoline scaffold is a key structural modification. The nitrile group is known to enhance the biological activity of heterocyclic compounds and is a feature of various pharmacologically active molecules researchgate.net. While direct studies on isoquinoline-6-carbonitrile are limited, research on related quinoline-carbonitrile structures provides insights into its potential anticancer effects researchgate.netnih.gov.

Enzyme Inhibition Mechanisms (e.g., Kinases, Cyclooxygenase, Acetylcholinesterase)

The anticancer activity of many heterocyclic compounds is rooted in their ability to inhibit enzymes crucial for cancer cell survival and proliferation. Isoquinoline alkaloids and their derivatives have been shown to exert their effects through the inhibition of various enzymes nih.govnih.gov.

Kinases: Protein kinases are primary regulators of cell signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy research-nexus.net. The quinoline (B57606) scaffold, a close structural relative of isoquinoline, is a well-established framework for kinase inhibitors nih.gov. For instance, derivatives of quinoline-6-carbonitrile (B150825) have been developed as potent and selective inhibitors of cyclin-dependent kinases 8 and 19 (CDK8/19), which are involved in transcriptional regulation and have been implicated in cancer acs.orgacs.org. The 6-cyano group plays a crucial role in the inhibitory activity by acting as a hydrogen bond acceptor within the kinase's active site acs.org. Although this data pertains to quinolines, it suggests that the this compound scaffold could also be a promising starting point for the design of novel kinase inhibitors. Research on various quinoline derivatives has also shown inhibitory activity against other kinases such as c-Met, EGFR, and VEGFR nih.gov.

Cyclooxygenase (COX): There is currently a lack of specific research data on the inhibition of cyclooxygenase enzymes by this compound derivatives.

Receptor Interaction and Modulation of Cellular Signaling Pathways

Isoquinoline derivatives can exert their anticancer effects by interacting with cellular receptors and modulating key signaling pathways that are often dysregulated in cancer researchgate.netnih.gov. These pathways, including the PI3K/Akt/mTOR and MAPK pathways, are critical for tumor progression frontiersin.org. The inhibition of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) by quinoline-based compounds is a well-documented anticancer strategy nih.gov.

The modulation of these pathways by isoquinoline alkaloids can lead to the reduction of pro-survival protein expression and the induction of cell death nih.gov. Given that the 6-carbonitrile moiety has been shown to be important for the kinase inhibitory activity of the related quinoline scaffold acs.org, it is plausible that this compound derivatives could also modulate these critical signaling cascades. However, specific studies detailing these interactions for the this compound structure are needed to confirm this hypothesis.

DNA Intercalation and Effects on Gene Expression and Cellular Proliferation

One of the established mechanisms of action for many isoquinoline alkaloids is their ability to bind to DNA nih.gov. This interaction often occurs through intercalation, where the planar aromatic structure of the isoquinoline ring system inserts itself between the base pairs of the DNA double helix nih.govias.ac.in. This binding can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to the inhibition of cellular proliferation and the induction of cell death (apoptosis) nih.govnih.gov.

The binding of isoquinoline alkaloids to nucleic acids can affect the stability of the DNA structure and interfere with the proteins involved in DNA replication and repair nih.gov. This disruption of DNA-related processes is a key component of their anticancer effects nih.gov. While this is a known mechanism for the broader class of isoquinoline alkaloids, specific investigations into the DNA intercalation properties of this compound derivatives and their subsequent effects on gene expression are not yet widely reported.

In vitro Studies on Human Cancer Cell Lines (e.g., HepG2, MCF7, HCT-116)

The anticancer potential of novel compounds is routinely assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Various isoquinoline and quinoline derivatives have demonstrated significant antiproliferative activity against liver cancer (HepG2), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines research-nexus.netresearchgate.netnih.gov.

While specific IC50 values for this compound derivatives are not extensively documented in publicly available literature, the data from related structures underscore the potential of this chemical class. For example, various quinoline derivatives have shown potent cytotoxicity against these cell lines research-nexus.net. The table below summarizes the cytotoxic activity of some representative quinoline and isoquinoline derivatives against these cancer cell lines, providing a context for the potential efficacy of this compound compounds.

Compound ClassCell LineIC50 (µM)Reference
Quinoline DerivativesHepG2Data not specified research-nexus.net
MCF-7Data not specified research-nexus.net
HCT-116Data not specified research-nexus.net
Isoquinoline AlkaloidsHepG2Varies researchgate.netnih.gov
MCF-7Varies researchgate.netnih.gov
HCT-116Varies nih.govnih.gov

Note: This table represents the general activity of the broader compound classes. Specific data for this compound derivatives is limited.

In vivo Efficacy in Animal Models

Some isoquinoline derivatives have shown in vivo anticancer activity. For instance, an isoquinoline thiosemicarbazone derivative demonstrated efficacy against aggressive leukemia models in vivo rsc.org. Furthermore, a quinoline-6-carbonitrile-based CDK8/19 inhibitor, Senexin C, was shown to inhibit leukemia growth in a systemic in vivo model with good tolerability acs.org. These findings, particularly those related to the quinoline-6-carbonitrile scaffold, suggest that this compound derivatives could also exhibit significant antitumor effects in vivo. However, dedicated in vivo studies on this compound derivatives are required to substantiate this potential.

Structure-Activity Relationships (SAR) in Anticancer Agents

Understanding the structure-activity relationship (SAR) is fundamental for the rational design and optimization of new anticancer drugs nih.gov. For isoquinoline and quinoline derivatives, SAR studies have revealed key structural features that influence their biological activity.

The nature and position of substituents on the heterocyclic ring system are critical determinants of anticancer potency. For the closely related quinoline-6-carbonitrile scaffold, the 6-cyano group has been identified as a key feature for potent inhibitory activity against CDK8, where it acts as a crucial hydrogen bond acceptor acs.org. Removal of this group leads to a significant decrease in activity acs.org. This highlights the importance of the carbonitrile moiety at this specific position.

For the broader class of isoquinoline alkaloids, SAR studies have provided insights into the structural requirements for cytotoxicity and other biological activities. These studies often focus on the substitution patterns on the aromatic rings and the nature of the substituents nih.gov. The development of effective anticancer agents based on the this compound scaffold will depend on systematic SAR studies to identify the optimal combination of structural features to maximize potency and selectivity.

Antimicrobial Activities

Isoquinoline derivatives represent a promising class of compounds in the development of novel antimicrobial agents. nih.govnih.gov Research has demonstrated that various synthetic and naturally occurring isoquinoline alkaloids possess significant activity against a wide spectrum of human pathogens, including bacteria and fungi. nih.govresearchgate.net

Derivatives of the isoquinoline core have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. A novel class of alkynyl isoquinoline compounds, for instance, has demonstrated strong bactericidal activity against a variety of Gram-positive bacteria, including clinically important and drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com Two representative compounds, HSN584 and HSN739, exhibited potent activity against MRSA with Minimum Inhibitory Concentrations (MICs) of 4 µg/mL and 8 µg/mL, respectively. mdpi.com These compounds were also effective against other Gram-positive bacteria such as Listeria monocytogenes and Clostridium difficile. mdpi.com

Furthermore, studies on differently functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) have revealed broad-range bactericidal activity. nih.gov Halogenated phenyl and phenethyl carbamate (B1207046) derivatives, in particular, exerted remarkable bactericidal effects. nih.gov Tricyclic isoquinoline derivatives have also been synthesized and evaluated for their antibacterial properties, with some compounds showing activity against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com For example, compound 8d was active against S. aureus with a MIC of 16 µg/mL. mdpi.com A novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was evaluated against the Gram-negative bacterium Pseudomonas aeruginosa, showing a MIC as low as 6.0 µg/mL in certain media.

CompoundBacterial StrainActivity (MIC in µg/mL)Reference
HSN584MRSA4 mdpi.com
HSN739MRSA8 mdpi.com
Compound 8dStaphylococcus aureus16 mdpi.com
Compound 8fStaphylococcus aureus32 mdpi.com
Compound 8fStreptococcus pneumoniae32 mdpi.com
1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinePseudomonas aeruginosa6.0 - 24.0

The antifungal potential of isoquinoline derivatives has also been a subject of investigation. While some studies found that many synthesized isoquinoline compounds displayed limited antifungal activity, specific structural modifications have led to potent derivatives. nih.govnih.gov For instance, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters exhibited the greatest antifungal activity among a series of tested THIQs. nih.gov

Other research has focused on synthesizing 3-aryl-isoquinoline derivatives, which have shown broad-spectrum and excellent fungicidal activities. nih.gov A derivative with a naphthyl group at the C-4 position of the isoquinoline ring was particularly effective against Alternaria alternata (88.2% inhibition) and Physalospora piricola (93.8% inhibition). nih.gov Additionally, isoquinoline derivatives with a 4-methoxy phenyl substitution at both C-3 and C-4 positions demonstrated significant antifungal activity against Aspergillus niger and Candida albicans, with a MIC value of 4 μM. nih.gov Chalcone derivatives of dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile have also been synthesized, with several compounds showing potent activity against C. albicans. nih.gov

Compound Class/DerivativeFungal StrainObserved ActivityReference
Chlorinated THIQ Esters (e.g., 10, 14)Not specifiedGreatest antifungal activity in its class nih.gov
3-Aryl-isoquinoline with C-4 NaphthylPhysalospora piricola93.8% inhibition nih.gov
3-Aryl-isoquinoline with C-4 NaphthylAlternaria alternata88.2% inhibition nih.gov
Isoquinoline with 4-methoxy phenyl at C-3/C-4Aspergillus niger & C. albicansMIC of 4 μM nih.gov
Dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile Chalcone (16b, 16c, 18b)Candida albicansPotent activity nih.gov

The mechanisms through which isoquinoline derivatives exert their antimicrobial effects are varied. Preliminary data from macromolecule biosynthesis assays suggest that alkynyl isoquinolines, such as HSN584, disrupt the S. aureus cell wall and interfere with nucleic acid biosynthesis. mdpi.comvt.edu Other isoquinoline-based compounds, like N-ethyl ureas, are known to inhibit bacterial DNA gyrase and topoisomerase IV activity. mdpi.com The natural product berberine (B55584), which contains an isoquinoline core, may interfere with FtsZ polymerization, a key enzyme in bacterial cell division. mdpi.com

In Gram-negative bacteria like P. aeruginosa, a synthetic tetrahydroisoquinoline derivative was found to down-regulate the expression of PhnA and oprL proteins. These proteins are crucial for the synthesis of virulence factors and for maintaining the integrity of the bacterial outer membrane. Two primary modes of action have been proposed for isoquinoline alkaloids in general: the inhibition of cell division and the inhibition of nucleic acid synthesis. researchgate.net

Antiviral Potentials

Isoquinoline alkaloids, both natural and synthetic, have been widely explored for their potential as antiviral agents against a diverse range of human viruses. nih.govnih.gov These compounds can interfere with multiple pathways that are crucial for viral replication. nih.govdntb.gov.ua Derivatives have shown activity against human cytomegalovirus (HCMV), herpesviruses, and influenza viruses. mdpi.comresearchgate.net

A primary mechanism of antiviral action for isoquinoline derivatives is the disruption of viral replication. Studies on bisbenzylisoquinoline alkaloids demonstrated that these compounds target the early stages of the influenza virus life cycle. researchgate.net They act by disrupting endosomal acidification, which in turn inhibits the release of the viral genome into the cytoplasm of the host cell. researchgate.net

In silico screening of 143 isoquinoline compounds against the RNA-dependent RNA polymerase (RdRp) of the Zika virus indicated that this enzyme is a potential target. nih.gov Similarly, some tetrahydroisoquinoline-based compounds have been shown to efficiently inhibit SARS-CoV-2 replication in human lung cells. mdpi.com Time-of-drug-addition studies with 7,8-dihydroisoquinoline (B3349891) derivatives against HCMV suggested that these compounds affect events at both the early and late stages of virus replication. researchgate.net This broad window of activity supports the potential for these compounds to interfere with fundamental viral processes. researchgate.net

Anti-inflammatory Effects

A noteworthy pharmacological property of isoquinoline derivatives is their anti-inflammatory potential. semanticscholar.orgnih.gov Numerous isoquinoline alkaloids, including well-known compounds like berberine and tetrandrine, have demonstrated significant anti-inflammatory effects in various studies. researchgate.net This activity is often linked to the modulation of key signaling pathways and the inhibition of inflammatory mediators.

Inhibition of Inflammatory Mediators

The anti-inflammatory action of isoquinoline derivatives is frequently attributed to their ability to suppress the production and expression of key inflammatory molecules.

One novel isoquinoline derivative, CYY054c , has been shown to exhibit potent anti-inflammatory properties by targeting the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov In studies involving lipopolysaccharide (LPS)-stimulated macrophages, CYY054c effectively inhibited NF-κB expression. This led to a significant reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade, was also markedly decreased. nih.gov These effects were corroborated in animal models of endotoxemia, where CYY054c administration lowered plasma levels of these inflammatory mediators. nih.govresearchgate.net

Table 1: Anti-inflammatory Effects of Isoquinoline Derivative CYY054c

Mediator / Pathway Effect Observed in LPS-Stimulated Macrophages Effect Observed in Animal Models
NF-κB Inhibition of expression -
TNF-α Reduced release Alleviated plasma concentration
IL-1β Reduced release Alleviated plasma concentration
IL-6 Reduced release Alleviated plasma concentration
iNOS Reduced expression Reduced cardiac expression
COX-2 Reduced expression Reduced cardiac expression
Nitric Oxide (NO) - Alleviated plasma concentration

Similarly, a series of isoquinoline-1-carboxamide (B73039) derivatives demonstrated significant anti-inflammatory and anti-migratory activities in microglial cells. These compounds were effective in suppressing the production of pro-inflammatory mediators, including IL-6 and TNF-α. The isoquinoline alkaloid berberine has also been noted for its ability to inhibit the production of TNF-α, COX-2, and iNOS, which contributes to reducing neuroinflammation. nih.govnih.gov This inhibition of critical inflammatory signaling molecules underscores the therapeutic potential of isoquinoline-based compounds for inflammatory conditions.

Other Pharmacological Activities

Beyond their anti-inflammatory effects, derivatives of the this compound scaffold are being explored for a range of other important pharmacological activities, including antioxidant, neuroprotective, central nervous system, and antiparasitic properties. semanticscholar.orgnih.gov

Antioxidant Properties

Isoquinoline derivatives have been identified as possessing significant antioxidant capabilities. semanticscholar.orgnih.gov The chemical structure of these compounds, particularly the presence of aromatic hydroxyl groups, is thought to contribute to their ability to scavenge free radicals and chelate metal ions. mdpi.com

A key mechanism behind their antioxidant effect involves enhancing the activity of endogenous antioxidant enzymes. For instance, the isoquinoline alkaloid nuciferine has been shown to protect nerve cells from oxidative damage by restoring the activity of crucial antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) to near-normal levels in models of oxidative stress. nih.gov This restoration of the cellular antioxidant defense system helps to mitigate the damaging effects of excessive reactive oxygen species (ROS). nih.gov

Neuroprotective Effects

The neuroprotective potential of isoquinoline alkaloids is a rapidly growing area of research. nih.gov These compounds exert their protective effects on the nervous system through a variety of mechanisms, including reducing inflammation and oxidative stress, regulating autophagy, and modulating mitochondrial function. nih.gov

Several isoquinoline alkaloids have demonstrated promising neuroprotective activities:

Berberine and Nuciferine show good anti-inflammatory activity, inhibiting mediators like TNF-α, COX-2, and iNOS, which helps to reduce neuroinflammation and protect the blood-brain barrier. nih.gov

Tetrahydropalmatine has been found to regulate autophagy, a cellular process for clearing damaged components. It can reactivate the PI3K/AKT/mTOR signaling pathway, which helps to reduce excessive autophagy that can be detrimental following injury. nih.gov

Alkaloid extracts rich in isoquinolines have been shown to offer neuroprotection by minimizing intracellular ROS and regulating oxidative stress through pathways like the NRF2-KEAP1 pathway. mdpi.com

These multi-faceted mechanisms suggest that isoquinoline derivatives could be valuable leads for developing treatments for neurodegenerative diseases. nih.gov

Central Nervous System Activity

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), a reduced form of isoquinoline, have been shown to possess profound effects on the central nervous system (CNS). rsc.org These compounds can cross the blood-brain barrier and interact with various CNS targets. mdpi.com

Studies on novel THIQ derivatives have revealed a range of neurotropic activities. Depending on the specific substitutions on the THIQ core, these compounds can exhibit sedative, muscle relaxant, and anticonvulsant effects. For example, certain tetrahydroisoquinoline derivatives were found to be particularly active in tests measuring locomotor activity and muscle tone, while also showing effects as antagonists to convulsions. mdpi.com The ability of these compounds to modulate dopaminergic and serotonergic receptor systems further highlights their potential for CNS applications. mdpi.comnih.gov

Table 2: Observed CNS Activities of Tetrahydroisoquinoline Derivatives

Activity Type Description of Effect
Sedative Activity Demonstrated a calming or sleep-inducing effect.
Muscle Tone Reduction Showed effects in tests for muscle relaxation.
Anticonvulsant Effects Acted as antagonists in corazole-induced convulsions.
Locomotor Activity Influenced movement and physical activity in preclinical tests.

Spectroscopic Characterization and Structural Elucidation of Isoquinoline 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For isoquinoline-6-carbonitrile, both ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the proton and carbon frameworks.

While specific, experimentally derived spectral data for this compound is not extensively published, a detailed prediction of its NMR spectra can be made based on the known spectra of isoquinoline (B145761) and the well-understood substituent effects of the electron-withdrawing nitrile (-CN) group.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the bicyclic ring system. The nitrile group at the C-6 position significantly influences the electronic environment of the protons, causing notable shifts in their resonance frequencies. Protons on the benzene (B151609) ring (H-5, H-7, H-8) are particularly affected.

H-1 and H-3: These protons are on the pyridine (B92270) ring. H-1 is typically the most downfield proton of the parent isoquinoline ring system due to its proximity to the nitrogen atom and its position alpha to the ring fusion. H-3 is also deshielded by the nitrogen.

H-4: This proton is adjacent to the ring fusion and is expected to appear as a doublet.

H-5, H-7, H-8: These protons are on the carbocyclic ring. The powerful electron-withdrawing nature of the nitrile group at C-6 will deshield the ortho protons (H-5 and H-7) and the para proton (H-8) to a lesser extent. H-5 is expected to be a doublet, H-7 a doublet of doublets, and H-8 a doublet. The proton at the H-5 position is often observed as a singlet or a finely split doublet in similar structures due to very small meta coupling.

The coupling patterns are dictated by the relationships between adjacent protons:

Ortho coupling (³J): Typically 7-9 Hz, observed between H-7 and H-8.

Meta coupling (⁴J): Typically 1-3 Hz, expected between H-5 and H-7.

Para coupling (⁵J): Typically <1 Hz, often not resolved.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constant (J, Hz)
H-1~9.3Doublet (d)J = ~6.0 Hz
H-3~8.6Doublet (d)J = ~6.0 Hz
H-4~7.8Doublet (d)J = ~6.0 Hz
H-5~8.4Singlet (s) or Doublet (d)J = ~1-2 Hz (meta)
H-7~8.0Doublet of Doublets (dd)J = ~8.5 Hz (ortho), ~1.5 Hz (meta)
H-8~8.2Doublet (d)J = ~8.5 Hz (ortho)

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum of this compound will display ten signals, corresponding to the ten carbon atoms in the molecule. Eight of these will be in the aromatic region (120-160 ppm), one will be the nitrile carbon, and one will be the carbon of the nitrile group itself.

Aromatic Carbons (C1, C3, C4, C4a, C5, C7, C8, C8a): The chemical shifts are influenced by the nitrogen heteroatom and the nitrile substituent. Carbons alpha to the nitrogen (C1, C3) are typically deshielded. The nitrile group will cause a downfield shift for the carbon it is attached to (C-6) and affect the other carbons in the ring through resonance and inductive effects.

Quaternary Carbons (C4a, C6, C8a): These carbons, bearing no protons, will typically show weaker signals in a proton-decoupled spectrum.

Nitrile Carbon (C≡N): The carbon of the nitrile group itself has a characteristic chemical shift in the range of 115-120 ppm. compoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Type
C-1~152CH
C-3~143CH
C-4~122CH
C-4a~136Quaternary C
C-5~130CH
C-6~112Quaternary C
C-7~133CH
C-8~129CH
C-8a~128Quaternary C
-C≡N~118Quaternary C

Two-Dimensional NMR Techniques (HSQC, HMQC, HMBC, TOCSY)

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially for complex aromatic systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly bonded. This would allow for the unambiguous assignment of each protonated carbon (C-1, C-3, C-4, C-5, C-7, C-8) by linking it to its corresponding, already assigned proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations). For this compound, HMBC would be crucial for:

Assigning the quaternary carbons. For example, proton H-5 would show a correlation to C-4, C-6, and C-4a. Proton H-7 would show correlations to C-5, C-8a, and C-6.

Confirming the position of the nitrile group. Protons H-5 and H-7 would both show a correlation to the C-6 carbon, definitively placing the nitrile substituent at this position. The nitrile carbon itself would show correlations to H-5 and H-7.

TOCSY (Total Correlation Spectroscopy): This experiment identifies entire spin systems of coupled protons. In this molecule, it would show correlations between all the protons within the same ring, helping to differentiate the protons of the pyridine ring from those of the benzene ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₀H₆N₂), the exact molecular weight is 154.17 g/mol , with a monoisotopic mass of 154.053 Da. nih.gov

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z of 154. This peak corresponds to the intact molecule after the loss of one electron. The presence of an even number of nitrogen atoms (two) is consistent with the Nitrogen Rule, which predicts an even nominal molecular weight. nih.gov

Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for aromatic nitriles and isoquinoline structures include:

Loss of HCN: A characteristic fragmentation for aromatic nitriles is the elimination of a neutral hydrogen cyanide (HCN) molecule (mass of 27 Da). This would result in a significant fragment ion at m/z 127 (154 - 27). nih.gov

Loss of C₂H₂: The isoquinoline ring can undergo fragmentation by losing acetylene (B1199291) (C₂H₂), leading to further fragment ions.

Cleavage of the Bicyclic System: The ring system itself can cleave to produce various smaller charged fragments.

The base peak, which is the most intense peak in the spectrum, could be either the molecular ion at m/z 154 or a stable fragment ion such as m/z 127, depending on the stability of the molecular ion under the ionization conditions. nih.govresearchgate.net

Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry serves as a fundamental technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The compound's chemical formula is C₁₀H₆N₂, corresponding to a calculated molecular weight of approximately 154.17 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a more precise exact mass, which for this compound is 154.0531 Da, confirming its elemental composition. nih.govuni.lu

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected to be prominent at m/z 154, corresponding to the intact molecule. chemicalbook.com The subsequent fragmentation pattern is characteristic of the stable isoquinoline core and the attached nitrile group. The fragmentation of isoquinoline alkaloids is complex and depends on the structure, but general patterns can be inferred. nih.govnih.govresearchgate.net For a relatively simple structure like this compound, key fragmentation pathways would likely involve the loss of small, stable molecules. A significant fragment would be observed at m/z 127, resulting from the loss of a hydrogen cyanide (HCN) radical (27 Da) from the molecular ion. chemicalbook.com Further fragmentation of the isoquinoline ring system could lead to smaller charged species, though the bicyclic aromatic structure provides considerable stability, making the molecular ion and the [M-HCN]⁺ fragment the most significant peaks in the spectrum. nist.gov

Below is a table summarizing the expected mass spectrometry data for this compound.

Property Value Technique/Method
Molecular FormulaC₁₀H₆N₂-
Molecular Weight154.17 g/mol Calculated
Exact Mass154.0531 DaHigh-Resolution Mass Spectrometry
Molecular Ion (M⁺)m/z 154Electron Ionization MS
Key Fragment Ionm/z 127Corresponds to [M-HCN]⁺

X-ray Diffraction (XRD) and Crystallography

Solid-State Structural Confirmation

The crystal structure of a compound provides unambiguous confirmation of its molecular connectivity and stereochemistry. For aromatic systems like this compound, the molecule is expected to be largely planar. X-ray diffraction studies on related compounds, such as 6-Bromoquinoline-8-carbonitrile, confirm the planarity of the quinoline (B57606) ring system. researchgate.net Analysis of isoquinoline derivatives often reveals crystallization in common space groups, such as monoclinic (e.g., P2₁/c) or orthorhombic (e.g., P2₁2₁2₁). eurjchem.comresearchgate.netresearchgate.net The unit cell parameters determined from XRD would define the dimensions of the repeating crystal lattice.

The table below presents crystallographic data for a related quinoline derivative, 6-Bromoquinoline-8-carbonitrile, to illustrate the type of information obtained from a single-crystal XRD study.

Parameter Value for 6-Bromoquinoline-8-carbonitrile
Chemical FormulaC₁₀H₅BrN₂
Molecular Weight233.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8484 (8)
b (Å)12.634 (3)
c (Å)18.042 (4)
β (°)92.918 (7)
Volume (ų)876.0 (3)
Z (molecules/unit cell)4

Data sourced from a study on a related quinoline derivative to exemplify crystallographic parameters. researchgate.net

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions are expected to be dominated by weak non-covalent forces. In the absence of strong hydrogen bond donors, the crystal packing would likely be stabilized by π-π stacking interactions between the aromatic isoquinoline rings of adjacent molecules. researchgate.net This face-to-face stacking is a common feature in the crystal structures of planar aromatic heterocycles. researchgate.net

Additionally, weak C-H···N hydrogen bonds may form between the aromatic C-H groups and the nitrogen atom of the isoquinoline ring or the nitrile group of a neighboring molecule. Studies on other isoquinoline derivatives have also shown the presence of various weak interactions, such as C-H···O and C-H···S, when those functional groups are present, resulting in complex three-dimensional networks. eurjchem.comresearchgate.netsemanticscholar.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these diverse intermolecular contacts within a crystal lattice. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. tanta.edu.eg This technique is particularly useful for characterizing conjugated and aromatic systems like this compound.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving its π-electrons. The parent isoquinoline molecule exhibits characteristic absorption bands corresponding to π→π* transitions. nist.govnih.govnih.gov These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the nitrile (-CN) group, which is a chromophore, can influence the position and intensity of these absorption maxima.

Gas-phase studies of isoquinoline have identified multiple valence and Rydberg transitions across the UV and vacuum ultraviolet (VUV) regions. nih.govnih.govrsc.org In a typical solution-phase UV-Vis spectrum, this compound would likely show strong absorption bands in the 200-350 nm range, characteristic of π→π* transitions within the aromatic system. researchgate.net A weaker absorption band, corresponding to an n→π* transition (involving the non-bonding electrons on the nitrogen atom), may also be observed, though it is often obscured by the more intense π→π* bands. tanta.edu.egresearchgate.net

The table below summarizes the typical electronic transitions and expected absorption regions for isoquinoline and related compounds.

Type of Transition Electron Promotion Typical Wavelength (λmax) Region Relative Intensity
π → ππ bonding to π antibonding200 - 350 nmHigh (Strong)
n → πnon-bonding to π antibonding> 300 nmLow (Weak)

Monitoring Reaction Kinetics

UV-Vis spectroscopy is a powerful and non-destructive tool for monitoring the progress of chemical reactions in real-time. spectroscopyonline.comresearchgate.netthermofisher.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com This relationship allows for the quantitative tracking of reactants or products over time, provided they absorb light in the UV-Vis range and at a wavelength distinct from other components in the mixture. nih.gov

To monitor a reaction involving this compound, one would select a wavelength corresponding to a strong absorption maximum (λmax) of either a reactant or a product. For example, in a reaction where the isoquinoline ring is modified, leading to a change in the conjugated system, the λmax would shift. By recording the change in absorbance at this specific wavelength over time, a kinetic profile of the reaction can be generated. From this data, the reaction rate, rate constant (k), and reaction order can be determined. spectroscopyonline.comthermofisher.com This method is widely used due to its simplicity, sensitivity, and the ability to automate data collection. nih.gov

Coordination Chemistry of Isoquinoline 6 Carbonitrile

Isoquinoline-6-carbonitrile as a Ligand in Metal Complexes

Isoquinoline (B145761) and its derivatives typically coordinate to metal ions through the nitrogen atom of the heterocyclic ring. The presence of the nitrile (-C≡N) group in this compound introduces a second potential coordination site, allowing it to theoretically act as either a monodentate or a bridging bidentate ligand. However, specific studies confirming these coordination modes for this compound are absent in the reviewed literature.

Synthesis of Coordination Complexes

General methods for synthesizing metal complexes with N-heterocyclic ligands involve reacting the ligand with a metal salt in a suitable solvent, sometimes with heating. For instance, complexes of isoquinoline derivatives with metals like zinc(II) and nickel(II) have been synthesized and characterized. nih.gov Similarly, zinc(II) halide salts have been reacted with isoquinoline N-oxide in methanol (B129727) to yield coordination complexes. researchgate.netnih.gov While these methods provide a template for potential synthesis, documented procedures specifically utilizing this compound as the ligand are not found.

Metal Ions and Their Coordination Geometries

A variety of transition metals, including cobalt, nickel, copper, and zinc, readily form complexes with isoquinoline and its derivatives. nih.govresearchgate.net The resulting coordination geometries are influenced by the metal ion's nature, its oxidation state, and the stoichiometry of the ligands. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. For example, zinc(II) complexes with isoquinoline N-oxide have been shown to adopt distorted tetrahedral and octahedral geometries depending on the other coordinating ligands and counter-ions. researchgate.netnih.gov Without experimental data for this compound, its preferred coordination geometries with different metal ions remain speculative.

Characterization of Metal Complexes

The characterization of metal complexes typically involves a suite of analytical techniques. These include:

Spectroscopic Methods: Infrared (IR) spectroscopy to observe shifts in vibrational frequencies of the ligand upon coordination, and UV-Visible spectroscopy to study electronic transitions.

Nuclear Magnetic Resonance (NMR): To determine the structure of diamagnetic complexes in solution.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry. nih.govresearchgate.netnih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

While these techniques are standard for characterizing coordination compounds, bendola.comacs.org specific reports applying them to complexes of this compound are unavailable.

Applications in Materials Science

The applications of coordination complexes are intrinsically linked to their structural and electronic properties.

Development of Luminescent Materials

Transition metal complexes, particularly those with d⁶, d⁸, and d¹⁰ electronic configurations, are often investigated for their luminescent properties for applications in bioimaging and sensing. nih.gov Isoquinoline derivatives have been incorporated into ligands for luminescent metal complexes. mdpi.com The emission properties of such complexes can be tuned by modifying the ligand structure. However, there is no specific research found that explores the potential of this compound-based metal complexes as luminescent materials.

Potential in Catalysis

Metal complexes are widely used as catalysts in a vast array of organic transformations. Transition metals like palladium, rhodium, and copper are often used to catalyze the synthesis of isoquinoline derivatives. bohrium.comresearchgate.net This highlights the importance of the isoquinoline core in synthetic chemistry. However, the use of a pre-formed this compound ligand in a metal complex for catalytic purposes is not documented in the available literature.

Q & A

Q. What are the established synthetic routes for Isoquinoline-6-carbonitrile, and how do their yields and purity compare?

Methodological Answer:

  • The synthesis of this compound typically involves cyclization reactions (e.g., Friedländer synthesis) or functional group transformations (e.g., nitrile introduction via cyanation reagents).
  • Compare yields using HPLC or NMR to assess purity .
  • Optimize reaction parameters (temperature, catalyst loading) to improve efficiency. For reproducibility, document step-by-step procedures and characterize intermediates (e.g., via FTIR for nitrile group confirmation) .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and nitrile carbon signals.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • FTIR : Identify the C≡N stretching vibration (~2200 cm1^{-1}).
  • Cross-validate results with literature data (e.g., PubChem records ).

Q. How can researchers integrate this compound into early-stage drug discovery workflows?

Methodological Answer:

  • Screen for biological activity using assays targeting kinases or receptors, leveraging its nitrile group for covalent binding.
  • Perform SAR (Structure-Activity Relationship) studies by modifying substituents on the isoquinoline scaffold.
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities .

Advanced Research Questions

Q. How can contradictory data in this compound’s reaction mechanisms be resolved?

Methodological Answer:

  • Perform kinetic studies (e.g., rate determination under varying conditions) to identify rate-limiting steps.
  • Use isotopic labeling (e.g., 15N^{15}N-tracing) to track nitrile group behavior.
  • Compare computational simulations (DFT calculations) with experimental results to reconcile discrepancies .

Q. What strategies optimize this compound’s stability in long-term storage for reproducible experiments?

Methodological Answer:

  • Store under inert atmospheres (argon) in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
  • Monitor purity via periodic HPLC analysis. Pre-dry storage vials to minimize moisture absorption .

Q. How can researchers design experiments to explore this compound’s role in multicomponent reactions (MCRs)?

Methodological Answer:

  • Screen MCR conditions (e.g., Ugi or Biginelli reactions) using combinatorial libraries.
  • Analyze regioselectivity via X-ray crystallography of reaction products.
  • Apply machine learning (e.g., Python-based cheminformatics tools) to predict viable reaction pathways .

Q. What are the ethical and practical considerations when scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Ensure waste disposal complies with institutional safety protocols (e.g., neutralization of cyanide byproducts).
  • Validate scalability via DOE (Design of Experiments) to balance cost, yield, and environmental impact.
  • Address ethical concerns by adhering to ICH guidelines for preclinical testing .

Methodological Frameworks

Q. How can the PICO framework guide research on this compound’s therapeutic potential?

Methodological Answer:

  • Population : Target enzymes (e.g., kinases).
  • Intervention : this compound derivatives.
  • Comparison : Existing inhibitors (e.g., staurosporine).
  • Outcome : IC50_{50} values or selectivity ratios.
  • Use FINER criteria to ensure feasibility and novelty .

Q. What pitfalls should researchers avoid when analyzing this compound’s spectroscopic data?

Q. How can a systematic literature review improve experimental design for this compound applications?

Methodological Answer:

  • Use databases like SciFinder or Reaxys to identify gaps (e.g., understudied reaction conditions).
  • Prioritize primary sources for reproducibility; avoid uncorroborated data from non-peer-reviewed platforms .

Data Presentation and Reproducibility

Q. What are best practices for reporting this compound’s experimental data in publications?

Methodological Answer:

  • Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials.
  • Report uncertainties in yield calculations and statistical significance (e.g., p-values for biological assays).
  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main text details to critical findings .

Q. How can researchers ensure reproducibility when sharing this compound protocols?

Methodological Answer:

  • Provide step-by-step video protocols for complex syntheses.
  • Share crystallographic data (CIF files) via repositories like Cambridge Structural Database.
  • Use electronic lab notebooks (ELNs) for real-time documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.